molecular formula C11H16O B13952113 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one CAS No. 519183-78-9

7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one

Cat. No.: B13952113
CAS No.: 519183-78-9
M. Wt: 164.24 g/mol
InChI Key: VCXLWZNKFCQYCZ-UHFFFAOYSA-N
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Description

7-Methylidene-5-(propan-2-yl)bicyclo[320]heptan-2-one is a bicyclic compound with a unique structure that includes a methylidene group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a similar structure but different functional groups.

    7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic ring.

Uniqueness

7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

519183-78-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

7-methylidene-5-propan-2-ylbicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C11H16O/c1-7(2)11-5-4-9(12)10(11)8(3)6-11/h7,10H,3-6H2,1-2H3

InChI Key

VCXLWZNKFCQYCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(=O)C1C(=C)C2

Origin of Product

United States

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